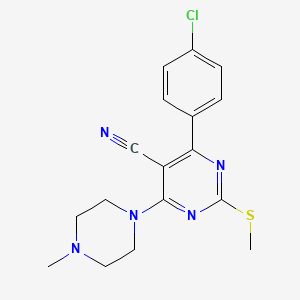![molecular formula C19H14Cl2N4OS B7834863 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834863.png)
4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of chloro, methoxy, and methylsulfanyl groups attached to a pyrimidine ring, making it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and 4-chlorobenzonitrile.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-methoxyaniline.
Attachment of the methylsulfanyl group: This step involves the use of methylthiolating agents under suitable conditions to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder.
Substitution: Halogen atoms (chlorine) can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR), which is implicated in various cancers.
Biological Studies: The compound is used in vitro to study its cytotoxic effects on different human tumor cell lines.
Chemical Biology: It serves as a tool compound to investigate signaling pathways involving tyrosine kinases.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of the substrate and subsequent signal transduction. This inhibition disrupts cellular processes such as proliferation and survival, leading to cytotoxic effects in cancer cells.
類似化合物との比較
Similar Compounds
Gefitinib: Another tyrosine kinase inhibitor targeting EGFR.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Lapatinib: Dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct binding properties and selectivity towards certain tyrosine kinases compared to other inhibitors.
特性
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c1-26-16-8-7-13(21)9-15(16)23-18-14(10-22)17(24-19(25-18)27-2)11-3-5-12(20)6-4-11/h3-9H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPFHIOFFJYKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7834793.png)
![4-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7834795.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(4-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834808.png)
![4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834811.png)

![4-(4-CHLOROPHENYL)-6-[(3,5-DICHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834820.png)
![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834829.png)
![4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834832.png)
![4-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834836.png)
![4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834838.png)

![4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834842.png)
![4-(4-CHLOROPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834849.png)
